Cas no 1000577-88-7 (2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile)

2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile is a halogenated aromatic compound featuring multiple functional groups, making it a versatile intermediate in organic synthesis. Its structure, incorporating bromo, fluoro, iodo, and cyano substituents, allows for selective reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of both electron-withdrawing and electron-donating groups enhances its utility in constructing complex heterocycles and pharmaceuticals. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for further derivatization. High purity and stability under controlled conditions ensure consistent performance in synthetic applications.
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile structure
1000577-88-7 structure
Product name:2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
CAS No:1000577-88-7
MF:C7H3N2FBrI
Molecular Weight:340.919
CID:3157533
PubChem ID:26598353

2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
    • 1000577-88-7
    • MDL: MFCD09800815
    • インチ: InChI=1S/C7H3BrFIN2/c8-4-1-5(10)7(12)3(2-11)6(4)9/h1H,12H2
    • InChIKey: DTXQKEMULUBLLM-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C#N)C(=C1I)N)F)Br

計算された属性

  • 精确分子量: 339.85084Da
  • 同位素质量: 339.85084Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • XLogP3: 3

2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
035152-5g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
5g
£718.00 2022-03-01
eNovation Chemicals LLC
Y1264251-1g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
1g
$495 2024-06-05
A2B Chem LLC
AX93265-1g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
1g
$255.00 2024-04-20
eNovation Chemicals LLC
Y1264251-25g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
25g
$5700 2024-06-05
eNovation Chemicals LLC
Y1264251-5g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
5g
$1380 2025-02-19
eNovation Chemicals LLC
Y1264251-25g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
25g
$6035 2025-02-24
eNovation Chemicals LLC
Y1264251-5g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
5g
$1305 2024-06-05
Fluorochem
035152-1g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
1g
£240.00 2022-03-01
A2B Chem LLC
AX93265-100mg
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
100mg
$50.00 2024-04-20
eNovation Chemicals LLC
Y1264251-25g
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
1000577-88-7 95%
25g
$6035 2025-02-19

2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile 関連文献

2-Amino-5-bromo-6-fluoro-3-iodobenzonitrileに関する追加情報

Introduction to 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile (CAS No. 1000577-88-7)

2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile, with the CAS number 1000577-88-7, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its aromatic ring substituted with an amino group, a bromine atom, a fluorine atom, and an iodine atom, along with a cyano group. The combination of these substituents imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile typically involves a series of well-defined chemical reactions. One common approach is to start with a substituted benzene derivative and sequentially introduce the desired functional groups through halogenation, nitration, reduction, and cyano group introduction. The specific sequence and conditions can vary depending on the desired purity and yield. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions, often employing transition metal catalysts and mild reaction conditions to minimize side products and enhance overall yield.

In the realm of medicinal chemistry, 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile has shown promise as a building block for the development of novel therapeutic agents. Its versatile functional groups can be further modified to create compounds with specific biological activities. For instance, the amino group can be derivatized to form amides or ureas, which are common motifs in drug molecules. The halogen substituents (bromine and iodine) can participate in various chemical transformations, such as cross-coupling reactions, which are crucial for constructing complex molecular frameworks. Additionally, the presence of fluorine can enhance the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for pharmaceutical applications.

Recent studies have explored the use of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile in the development of anticancer agents. One notable example is its use as a precursor for the synthesis of small molecule inhibitors targeting specific protein kinases involved in cancer progression. These inhibitors have demonstrated potent antiproliferative effects in vitro and in vivo, highlighting the potential of this compound as a lead structure for further optimization. The ability to fine-tune the chemical structure through strategic modifications has enabled researchers to identify derivatives with improved pharmacological profiles, including enhanced potency and reduced toxicity.

Beyond medicinal chemistry, 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile has also found applications in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials with tailored optoelectronic properties. For instance, derivatives of this compound have been used to create organic semiconductors for use in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). The presence of multiple electron-withdrawing groups (bromine, iodine, and cyano) can significantly influence the electronic structure and charge transport properties of these materials, leading to improved device performance.

The environmental impact of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile is another important consideration. While halogenated compounds can pose environmental risks if not properly managed, recent research has focused on developing sustainable synthetic routes that minimize waste generation and reduce the use of hazardous reagents. Green chemistry principles have been applied to optimize reaction conditions and improve process efficiency, ensuring that the production and use of this compound are environmentally responsible.

In conclusion, 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile (CAS No. 1000577-88-7) is a versatile organic compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. Ongoing research continues to uncover new applications and improve synthetic methodologies, further solidifying its importance in modern chemistry.

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